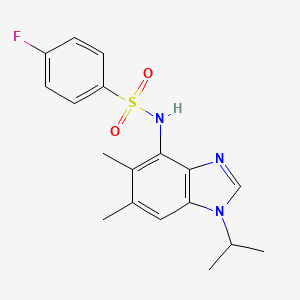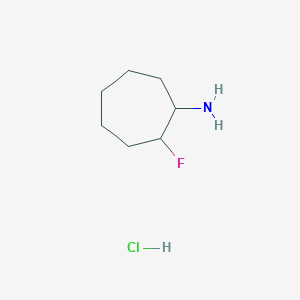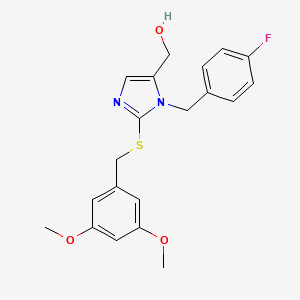![molecular formula C14H13ClN2O B2747394 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride CAS No. 1170643-57-8](/img/structure/B2747394.png)
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride is a biochemical compound with the molecular formula C14H12N2O•HCl and a molecular weight of 260.72 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H . This indicates the presence of a chlorine atom (Cl), a hydroxyl group (OH), and a nitrile group (CN) in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Antimicrobial Activity
Research on N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties, similar in structural complexity to the query compound, has demonstrated significant antimicrobial activity. These compounds have shown effectiveness against both bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, and fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential research applications of "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" in developing new antimicrobial agents.
Magnetic Properties and Materials Science
Compounds with complex molecular structures, including those containing lanthanide elements, have been synthesized and analyzed for their magnetic properties. Research on tetranuclear lanthanide cages showed significant magnetocaloric effects and slow magnetic relaxation, pointing to applications in magnetic refrigeration and as materials for magnetic storage devices (Sheikh et al., 2014). Such studies could relate to the exploration of "this compound" in materials science, particularly in the development of new magnetic materials.
Corrosion Inhibition
The synthesis and study of amine derivative compounds for corrosion inhibition on mild steel in acidic environments have shown promising results. These studies highlight the protective film formation capability of such compounds on metal surfaces, indicating potential applications in corrosion prevention (Boughoues et al., 2020). Research into "this compound" could extend into its efficacy as a corrosion inhibitor, given its structural characteristics.
Polymer and Materials Chemistry
Studies on the synthesis and properties of polyimides derived from phthalonitrile-containing diamines have revealed high reactivity and beneficial organosolubility and thermal properties. Such research indicates the value of these compounds in developing advanced polymers with specific desirable characteristics, such as high temperature resistance and solubility in organic solvents (Zeng et al., 2014). The chemical structure of "this compound" might offer similar research avenues in polymer science and materials engineering.
作用機序
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-[(3-aminophenoxy)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQIQSFHKQDFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)


![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)
